![molecular formula C18H19N5O5S B2805358 ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852153-31-2](/img/structure/B2805358.png)
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
The compound contains several functional groups and heterocyclic rings, including a pyrimidine ring, a triazole ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The electron-donating methoxy group and electron-withdrawing dioxo group could have interesting effects on the compound’s chemical behavior .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the polar dioxo group and nonpolar methoxyphenyl group could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Synthesis and Chemical Reactions
Efficient Synthesis of Thieno[2,3-d]Pyrimidin-4(3H)-ones : The compound is involved in the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating its utility in the formation of heterocyclic compounds with potential biological activities (Sun, Huang, & Ding, 2010).
Synthesis of Triazolopyrimidine Derivatives : The chemical is employed in the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, highlighting its role in creating diverse triazolopyrimidine derivatives with potential pharmacological applications (Mohamed, 2021).
Synthesis of Pyrimidine-2,4-Diones : This compound is key in the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, further expanding its use in the creation of novel pyrimidine derivatives (Mekuskiene & Vainilavicius, 2006).
Anticancer Agent Synthesis : It's also involved in the synthesis of naproxen derivatives with potential anticancer activities, indicating its utility in the development of new therapeutic agents (Han et al., 2018).
Synthesis of Antioxidant Agents : The chemical is used in synthesizing compounds with antioxidant properties, demonstrating its relevance in creating molecules that may help in combating oxidative stress (Šermukšnytė et al., 2022).
Supramolecular and Physical Chemistry
- Supramolecular Polymorphism in Coordination Complexes : The compound is instrumental in studying supramolecular polymorphism in Cu(II) coordination complexes, providing insights into the supramolecular chemistry of coordination compounds (Chkirate et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-3-28-16(25)10-29-18-22-21-14(8-11-9-15(24)20-17(26)19-11)23(18)12-4-6-13(27-2)7-5-12/h4-7,9H,3,8,10H2,1-2H3,(H2,19,20,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJWNPVFXLCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
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